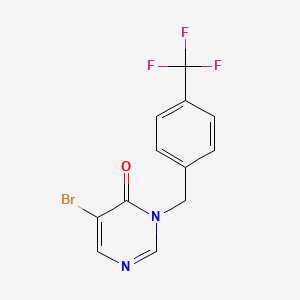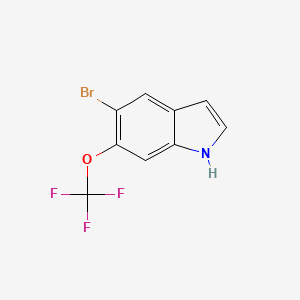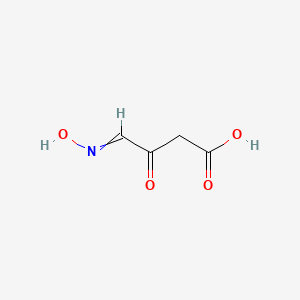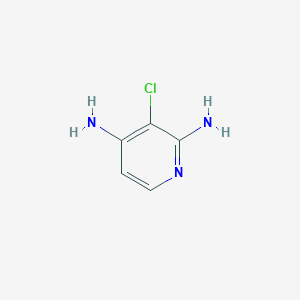![molecular formula C10H9N3O4 B13894103 Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyridazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
化学反応の分析
Types of Reactions
Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
科学的研究の応用
Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes
作用機序
The mechanism of action of dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
類似化合物との比較
Similar Compounds
Similar compounds to dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate include:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have applications in materials science and medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their biological activities, including kinase inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are studied for their potential as therapeutic agents and have shown promising results in preclinical studies.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9N3O4 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)7-6-4-3-5-11-13(6)12-8(7)10(15)17-2/h3-5H,1-2H3 |
InChIキー |
FRYSHKXXFNHXPU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC=NN2N=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)

![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)



![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)


